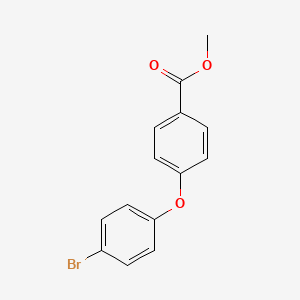

Methyl 4-(4-Bromophenoxy)benzoate

Description

Contextualization within Phenoxy-Benzoate and Brominated Aromatic Compound Classes

Methyl 4-(4-bromophenoxy)benzoate belongs to two important classes of organic compounds: phenoxy-benzoates and brominated aromatic compounds. Phenoxy-benzoate derivatives are characterized by a phenyl group linked to a benzoate (B1203000) group through an ether linkage. This structural motif is found in various natural products and synthetic compounds with diverse biological activities. Phenyl benzoate itself is an ester derived from benzoic acid and phenol (B47542) and serves as an intermediate in the synthesis of other chemical compounds. vaia.comtargetmol.com

Brominated aromatic compounds are organic molecules containing one or more bromine atoms attached to an aromatic ring. The presence of bromine significantly influences the compound's reactivity and physical properties. Bromine is an important element in organic synthesis due to its role as a good leaving group in nucleophilic substitution reactions and its ability to facilitate cross-coupling reactions. researchgate.netgoogle.com The introduction of bromine into organic molecules is a fundamental reaction in organic chemistry, with brominated compounds having considerable commercial importance as potent antitumor, antibacterial, and antifungal agents. researchgate.net

Significance of the this compound Scaffold in Contemporary Organic Chemistry and Material Science

The scaffold of this compound, which combines the features of both phenoxy-benzoates and brominated aromatics, is of considerable interest in modern chemical synthesis. The bromine atom provides a reactive handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

One of the most powerful methods for forming carbon-carbon bonds is the Suzuki coupling reaction, which typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. rsc.orgresearchgate.netresearchgate.net The bromine atom in this compound makes it an excellent substrate for such reactions, allowing for the introduction of a wide range of substituents at the 4-position of the phenoxy ring. This versatility enables the synthesis of a diverse library of compounds with tailored properties.

Another important reaction involving aryl bromides is the Ullmann condensation, a classic method for the formation of diaryl ethers. acs.orgbeilstein-journals.orgnih.govorganic-chemistry.org While this reaction traditionally required harsh conditions, modern modifications have made it a more versatile and widely used transformation. The bromo-substituent on the this compound scaffold can participate in Ullmann-type couplings to generate more complex poly-ether structures.

In the field of material science, aromatic compounds are crucial for the development of advanced materials such as polymers, plastics, and liquid crystals. ijrar.orgscirp.org The rigid nature of the phenoxy-benzoate core, combined with the potential for functionalization via the bromo group, makes this compound a valuable precursor for the synthesis of novel materials with specific optical or electronic properties. For instance, related Schiff base esters containing a bromophenyl group have been investigated for their liquid crystalline properties. mdpi.comresearchgate.net

| Property | Value |

| CAS Number | 21120-75-2 chemsrc.com |

| Molecular Formula | C14H11BrO3 sigmaaldrich.com |

| Molecular Weight | 307.14 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

Overview of Key Research Trajectories and Future Prospects

Current research involving this compound and related structures is focused on several key areas. A major trajectory is its use as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ijrar.orgwalshmedicalmedia.comalzchem.com The ability to precisely modify the structure through cross-coupling reactions allows for the systematic exploration of structure-activity relationships.

The development of more efficient and sustainable synthetic methodologies is another important research direction. This includes the use of greener solvents, more benign catalysts, and atom-economical reactions to minimize waste and environmental impact. rsc.org

In material science, the focus is on designing and synthesizing novel polymers and liquid crystals with tailored properties. The incorporation of the this compound scaffold into polymer backbones or as a core unit in liquid crystalline molecules is being explored to create materials with enhanced thermal stability, specific liquid crystalline phases, or desirable optical characteristics. scirp.orgresearchgate.netrug.nl

The future prospects for this compound are promising. As our understanding of its reactivity and properties grows, it is expected to find even wider applications in the development of new drugs, advanced materials, and other technologically important products. The continued development of novel synthetic methods will further enhance its utility as a key building block in the ever-evolving landscape of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-bromophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUFCGJTPGPJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570308 | |

| Record name | Methyl 4-(4-bromophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-75-2 | |

| Record name | Methyl 4-(4-bromophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 4 4 Bromophenoxy Benzoate and Analogues

Strategies for the Construction of the Core Ether and Ester Linkages

The formation of the diaryl ether and methyl ester bonds are the pivotal steps in the synthesis of Methyl 4-(4-bromophenoxy)benzoate. These transformations can be achieved through a variety of well-established and adaptable chemical reactions.

Esterification Reactions for Methyl Benzoate (B1203000) Moiety Formation

The methyl benzoate moiety of the target molecule is commonly synthesized through esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In the context of this compound synthesis, 4-(4-bromophenoxy)benzoic acid would be reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of methanol is often used, or water is removed as it is formed.

A typical laboratory procedure for the synthesis of a methyl benzoate derivative via Fischer esterification involves refluxing the carboxylic acid and methanol with a catalytic amount of concentrated sulfuric acid for several hours. uomustansiriyah.edu.iqpbworks.com The product is then isolated by extraction and purified by distillation or recrystallization.

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield |

| Benzoic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 1 hour | ~70% |

| 4-Bromobenzoic acid, Methanol | Zr/Ti Solid Acid | Methanol | 120 °C, 24 hours | High |

This table presents illustrative data for the Fischer-Speier esterification of benzoic acid and a related derivative, showcasing typical reaction conditions and yields.

Etherification Approaches for Phenoxy Linkage Establishment

The formation of the diaryl ether linkage is a key step and can be accomplished through several methods, most notably the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of a phenoxide with an aryl halide. In the synthesis of this compound, this would typically involve the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobenzene or 1-bromo-4-iodobenzene. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol (B47542), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a copper catalyst can facilitate the reaction, particularly with less reactive aryl halides.

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of methyl 4-hydroxybenzoate with 4-bromoiodobenzene in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures; however, modern modifications using various ligands can allow the reaction to proceed under milder conditions. The choice of ligand, base, and solvent can significantly impact the reaction's efficiency. nih.govnih.gov

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | 4-Methoxyphenol | CuI | K₃PO₄ | MeCN | 80 | High |

| Aryl Iodides/Bromides | Phenols/Alcohols | (+/-)-diol L3-CuI | Base | Acetonitrile (B52724) | Room Temp. | High nih.gov |

This interactive table provides examples of Ullmann-type diaryl ether syntheses with varying substrates and conditions.

Adaptation of the Mitsunobu Reaction for Diverse Substitutions

The Mitsunobu reaction offers a powerful and versatile alternative for the formation of the ether linkage, particularly for creating a library of analogues with diverse substitutions. organic-chemistry.orgnih.gov This reaction involves the coupling of an alcohol with a nucleophile, typically a carboxylic acid or a phenol, in the presence of a phosphine (B1218219) reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org

For the synthesis of this compound analogues, one could react methyl 4-hydroxybenzoate with a variety of substituted phenols under Mitsunobu conditions. A key advantage of the Mitsunobu reaction is its generally mild reaction conditions and its tolerance of a wide range of functional groups. The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target molecule from a phenol.

A general procedure for a Mitsunobu reaction involves dissolving the alcohol, the phenolic component, and triphenylphosphine in an anhydrous solvent like tetrahydrofuran (THF), followed by the slow addition of DEAD or DIAD at a reduced temperature. The reaction is then typically stirred at room temperature until completion.

| Alcohol | Nucleophile | Reagents | Solvent | Conditions | Yield (%) |

| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic acid | PPh₃, DEAD | THF | 0 °C to RT | 85.6 orgsyn.org |

| Primary/Secondary Alcohols | Carboxylic Acids/Phenols | PPh₃, DEAD/DIAD | THF | 0 °C to RT | Varies |

This table illustrates the versatility of the Mitsunobu reaction with different substrates and typical reagents.

Utilization of Precursors and Intermediates in Advanced Synthesis

This compound and its precursors are valuable building blocks in the multi-step synthesis of more complex and biologically active molecules.

Methyl 4-Bromobenzoate (B14158574) as a Fundamental Starting Material

Methyl 4-bromobenzoate is a key precursor for the synthesis of this compound. It provides the methyl benzoate portion of the final molecule. The bromine atom on the aromatic ring serves as a handle for subsequent coupling reactions to form the ether linkage. For example, in a Williamson-type synthesis, the bromine of methyl 4-bromobenzoate could be displaced by a phenoxide. However, a more common strategy involves the use of methyl 4-hydroxybenzoate, which can be prepared from methyl 4-bromobenzoate, as the nucleophilic partner in etherification reactions.

Integration into Multi-Step Synthetic Procedures for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The diaryl ether motif is a common feature in many biologically active compounds.

For instance, derivatives of this compound can be precursors to pyrethroid insecticides. nih.govgoogle.comarkat-usa.orgnih.govresearchgate.net The synthesis of these complex molecules often involves multiple steps where the core diaryl ether structure is further functionalized. For example, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride and reacted with various amines or alcohols to generate a diverse range of amide or ester derivatives. The bromo-substituent on the phenoxy ring can also be a site for further chemical modification through cross-coupling reactions.

While specific multi-step synthetic pathways starting directly from this compound to named complex molecules are not extensively detailed in the readily available literature, the structural motif is present in numerous patented compounds, indicating its importance as a building block in industrial research and development.

Cross-Coupling and Functionalization Reactions for Derivative Synthesis

The synthesis of derivatives from a core molecular structure is a fundamental aspect of medicinal and materials chemistry. For this compound, the presence of an aryl-bromide bond provides a versatile handle for a variety of cross-coupling and functionalization reactions, enabling the generation of a diverse library of analogues. These reactions are pivotal in exploring structure-activity relationships and developing new compounds with tailored properties.

Suzuki-Miyaura Cross-Coupling Reactions with Aryl/Het-aryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This reaction involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide in the presence of a palladium catalyst and a base. For a substrate like this compound, the aryl bromide moiety serves as the electrophilic partner, which can be coupled with a wide range of aryl or heteroaryl boronic acids.

The general applicability of the Suzuki-Miyaura reaction makes it highly suitable for the diversification of this core structure. A variety of catalyst systems have been developed to facilitate this transformation, often with high efficiency and functional group tolerance. For instance, palladium catalysts supported by phosphine ligands are commonly employed. Catalyst systems such as those based on Pd(OAc)₂ or Pd₂(dba)₃ with ligands like P(t-Bu)₃ have been shown to be effective for the cross-coupling of aryl bromides, often under mild conditions, including at room temperature researchgate.net.

The choice of base and solvent is also critical to the success of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Solvents can range from organic solvents like toluene and dioxane to aqueous systems, which aligns with the principles of green chemistry nih.gov. The reaction's compatibility with a broad spectrum of functional groups on both the aryl bromide and the boronic acid partner allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Below is a representative table of conditions that could be applied for the Suzuki-Miyaura cross-coupling of an aryl bromide with various boronic acids, based on established protocols.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd/ˢSphos | nih.govnih.gov |

| Ligand | SPhos, P(t-Bu)₃, PCy₃ | researchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.gov |

| Solvent | Toluene, Dioxane, Water-Acetonitrile | researchgate.netnih.gov |

| Temperature | Room Temperature to 100 °C | researchgate.net |

Heck Reactions and Olefin Metathesis in Aryl-Bromide Systems

The Heck reaction, another palladium-catalyzed cross-coupling method, provides a means to form carbon-carbon bonds between an aryl halide and an alkene, resulting in a substituted alkene wikipedia.org. This reaction is particularly useful for introducing alkenyl groups into the structure of this compound, thereby creating analogues with extended conjugation or different geometries.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst nih.govlibretexts.org. Common catalysts for this reaction include palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂), often in the presence of a phosphine ligand wikipedia.org. A base, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide produced during the reaction wikipedia.org.

The regioselectivity and stereoselectivity of the Heck reaction are often high, with a strong preference for the formation of the trans-isomer of the resulting alkene organic-chemistry.org. The reaction is compatible with a variety of functional groups, and electron-withdrawing substituents on the alkene can enhance the reaction rate wikipedia.org.

Olefin metathesis, while not a direct functionalization of the aryl-bromide bond, is a powerful complementary strategy for modifying alkene-containing derivatives that could be synthesized via the Heck reaction. This reaction, typically catalyzed by ruthenium-based complexes, allows for the "stitching" together of two alkene-containing molecules or the ring-closing of a diene. For instance, a derivative of this compound functionalized with an alkene could undergo cross-metathesis with another olefin to generate more complex structures.

Table 2: Key Components of the Heck Reaction for Aryl Bromides

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Facilitates C-C bond formation | wikipedia.orgorganic-chemistry.org |

| Base | NEt₃, K₂CO₃, NaOAc | Neutralizes HX by-product | wikipedia.org |

| Alkene Partner | Acrylates, Styrenes | Introduces the alkenyl group | wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium | organic-chemistry.org |

Friedel-Crafts Acylation Pathways for Benzoic Acid Derivatives

Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution wikipedia.orgmasterorganicchemistry.com. This reaction typically employs an acyl chloride or an acid anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) masterorganicchemistry.comthermofisher.com.

For a molecule like this compound, Friedel-Crafts acylation could potentially occur on either of the two aromatic rings. The regioselectivity of the reaction would be directed by the existing substituents. The phenoxy group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. Therefore, acylation would be expected to occur on the phenoxy-substituted ring, at the positions ortho to the ether linkage.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which prevents multiple acylations from occurring organic-chemistry.org. The acyl group can be further modified, for example, by reduction to an alkyl group via methods like the Clemmensen or Wolff-Kishner reductions, further expanding the range of accessible derivatives organic-chemistry.org.

Table 3: Typical Reagents for Friedel-Crafts Acylation

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Acylating Agent | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Source of the acyl group | masterorganicchemistry.comorganic-chemistry.org |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃ | Activates the acylating agent | thermofisher.com |

| Aromatic Substrate | Benzene (B151609), Toluene, Phenoxybenzoates | Undergoes electrophilic substitution | wikipedia.org |

| Solvent | Carbon disulfide, Nitrobenzene | Reaction medium | thermofisher.com |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNA) of an aryl halide like the bromide in this compound is generally challenging. Unlike alkyl halides, aryl halides are resistant to classical Sₙ1 and Sₙ2 reactions due to the high energy of the aryl cation and the steric hindrance of the aromatic ring to backside attack libretexts.org.

However, SₙAr can proceed via an addition-elimination mechanism if the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group libretexts.orglibretexts.org. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack libretexts.orglibretexts.org. In the case of this compound, the substituents are not strongly electron-withdrawing in a way that would significantly activate the bromide-bearing ring for classical SₙAr.

Despite these limitations, modern synthetic methods have expanded the scope of nucleophilic substitution on unactivated aryl halides. For instance, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl halides with amines to form arylamines. Similarly, related palladium- or copper-catalyzed reactions can be used to form C-O and C-S bonds. Additionally, recent research has explored directed nucleophilic aromatic substitution (dSₙAr) reactions, where a directing group on the aromatic ring facilitates the substitution, even in the absence of strong electron-withdrawing groups rsc.org. Such strategies could potentially be applied to replace the bromine atom in this compound with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide array of derivatives.

Optimization of Reaction Conditions and Efficiency in Laboratory and Scaled Synthesis

The optimization of reaction conditions is a critical step in the development of any synthetic methodology, aiming to maximize yield, minimize reaction times, and ensure reproducibility, particularly when scaling up from the laboratory to industrial production. For the synthesis of this compound and its derivatives, the optimization of cross-coupling reactions is of particular importance.

Methodologies such as Design of Experiments (DoE) and high-throughput screening are increasingly being used to systematically explore the effects of various reaction parameters, including catalyst type and loading, ligand, base, solvent, temperature, and reaction time researchgate.net. For Suzuki-Miyaura reactions, for example, machine learning models have been employed to navigate the vast parameter space and identify general, high-yielding conditions applicable to a wide range of substrates chemistryviews.orgnih.gov.

The choice of catalyst and ligand is paramount. For Suzuki-Miyaura couplings, highly active catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial. The optimization process also involves fine-tuning the base and solvent system. The ideal conditions often represent a balance between reactivity and selectivity, as well as practical considerations such as cost and safety. For scaled synthesis, factors such as heat transfer, mixing, and the ease of product isolation and purification become increasingly important. The development of robust and scalable reaction conditions is essential for the practical application of these synthetic methods.

Green Chemistry Principles in Synthetic Design (e.g., mild reaction conditions, catalyst selection)

The principles of green chemistry are increasingly guiding the design of synthetic routes in both academic and industrial settings. The goal is to minimize the environmental impact of chemical processes by, for example, preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes.

In the context of synthesizing this compound and its analogues, several green chemistry principles can be applied. The use of palladium-catalyzed cross-coupling reactions is inherently more atom-economical than many classical synthetic methods. Further greening of these reactions can be achieved through several strategies:

Catalyst Selection and Efficiency: The development of highly active catalysts that can be used at very low loadings (in the ppm range) reduces the amount of metal waste. Furthermore, the use of catalysts that can be easily recovered and recycled, such as heterogeneous catalysts or those immobilized on a solid support, is a key aspect of green chemistry nih.gov.

Solvent Choice: A major source of waste in chemical synthesis is the use of volatile and often toxic organic solvents. The replacement of these solvents with greener alternatives, such as water, bio-based solvents, or even performing reactions under solvent-free conditions, is a primary goal unibo.itdigitellinc.com. For instance, Suzuki-Miyaura and Heck reactions have been successfully performed in aqueous media, often with the aid of surfactants to solubilize the reactants nih.gov.

Mild Reaction Conditions: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that are active under mild conditions is therefore a key area of research.

By incorporating these principles into the synthetic design, the environmental footprint of producing this compound and its derivatives can be significantly reduced, making the processes more sustainable and economically viable in the long term.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

High-Resolution Crystallographic Studies of Methyl 4-(4-Bromophenoxy)benzoate and its Derivatives

While specific crystallographic data for this compound is not readily found, studies on analogous compounds, such as 4-Methylphenyl 4-bromobenzoate (B14158574), provide a framework for predicting its solid-state conformation.

The key conformational feature of this compound is the dihedral angle between the two phenyl rings linked by the ether oxygen. In the related molecule, 4-Methylphenyl 4-bromobenzoate, the dihedral angle between the benzene (B151609) rings is reported to be 54.43 (7)°, indicating a significant twist in the molecule. nih.govnih.gov A similar non-planar conformation would be expected for this compound, arising from the steric hindrance and electronic repulsion between the two aromatic systems. The molecule is anticipated to adopt a "bent" or "V-shape" conformation in its lowest energy state.

The planarity of the methyl benzoate (B1203000) and bromophenoxy groups themselves would likely be maintained, with the twist occurring at the central C-O-C ether linkage.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, the crystal packing would likely be influenced by a combination of dipole-dipole interactions, van der Waals forces, and potentially weaker C-H···O and C-H···π interactions.

In the crystal structure of 4-Methylphenyl 4-bromobenzoate, weak C-H···O interactions link the molecules into supramolecular layers. nih.gov A similar packing motif could be hypothesized for this compound, where the ester and ether oxygens act as hydrogen bond acceptors.

A crucial aspect of the supramolecular chemistry of this compound would be the role of the bromine atom in forming halogen bonds. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site.

In the case of this compound, the bromine atom could engage in halogen bonding with the carbonyl oxygen of an adjacent molecule (Br···O=C). Studies on other brominated organic compounds have shown the significance of such interactions in directing crystal packing. For instance, in 4-Methylphenyl 4-bromobenzoate, Br···Br contacts of 3.6328 (5) Å are observed, connecting the supramolecular layers. nih.gov The presence of π-π stacking interactions between the aromatic rings is also a possibility, further stabilizing the crystal lattice.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, MS, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. While a full experimental dataset for this compound is not published, the expected spectral data can be predicted based on its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the benzoate ring would likely appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the bromophenoxy ring would also present as a pair of doublets. The methyl ester protons would give a singlet peak, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. This would include signals for the carbonyl carbon of the ester, the methyl carbon, the two carbons attached to the ether oxygen, the carbon bearing the bromine atom, and the remaining aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns would likely involve the cleavage of the ester and ether linkages.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ether and ester groups would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives based on the Benzoate (B1203000) Scaffold

The inherent structural features of the benzoate scaffold, including its aromatic rings and ester group, provide multiple points for chemical modification. This versatility allows for the systematic alteration of its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to optimize interactions with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect, guiding the optimization of a lead compound. nih.gov For derivatives based on scaffolds related to methyl 4-(4-bromophenoxy)benzoate, SAR studies have been crucial in identifying key structural features that govern their activity.

In the development of anticonvulsant agents, for instance, modifications of related aniline- and phenyl-containing structures have yielded important insights. An X-ray crystallographic study of methyl 4-[(4-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, an analog where the ether linkage is replaced by an amino group, helped to determine that the phenyl ring is planar with the cyclohexenone ring. researchgate.net This planarity is a key factor in its biological activity. Further studies on related anticonvulsant compounds revealed that the nature and position of substituents on the phenyl ring are critical. For example, in a series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-N-phenyl-acetamides, the derivative containing a 4-bromophenyl radical (compound 5.5) exhibited the most pronounced anticonvulsant activity, reducing seizure duration and severity significantly. japsonline.com

Similarly, in the evaluation of aniline-substituted enaminones, bromo and iodo substituents at the para-position of the aniline (B41778) ring produced active anticonvulsant analogs, whereas the same substituents at the meta-position were inactive, suggesting that steric factors and the electronic environment at the para-position are crucial for activity. nih.gov The addition of a methoxy (B1213986) group to quinolone chalcone (B49325) compounds also had a differential effect on potency depending on its position on the quinolone ring, highlighting the sensitivity of the biological activity to minor structural changes. researchgate.net These SAR studies collectively underscore the importance of the bromo-phenyl moiety in achieving desired biological effects and guide the rational design of more potent and selective compounds.

Table 1: SAR Findings in Anticonvulsant Derivatives

| Compound Series | Active Substituent/Position | Inactive Substituent/Position | Key Finding | Reference |

| Aniline-substituted enaminones | para-Bromo, para-Iodo | meta-Bromo, meta-Iodo | Substitution at the para-position is critical for anticonvulsant activity. | nih.gov |

| 2-thiopyrimidine acetamides | 4-bromophenyl | Other substituted phenyls | The 4-bromophenyl derivative showed the highest anticonvulsant activity. | japsonline.com |

| Quinolone chalcones | 8-methoxy on quinolone ring | 6-methoxy, 7-methoxy | The position of the methoxy group significantly impacts efficacy. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of newly designed molecules before their synthesis, thereby saving time and resources. nih.govresearchgate.net

For derivatives of scaffolds similar to this compound, QSAR models are typically developed by calculating a set of molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, and hydrophobic). These descriptors are then correlated with the observed biological activity using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govnih.gov

In studies of related heterocyclic compounds, such as 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, QSAR models have been successfully built to predict anti-tumor activity. nih.gov These models, validated through internal and external validation techniques, demonstrate high predictive capacity. nih.gov For instance, a QSAR study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors identified key descriptors like the number of hydrogen bond donors (NHBD), total polar surface area (Tc), and energy of the highest occupied molecular orbital (EHOMO) as being critical for activity. nih.gov The application of Free-Wilson analysis, a type of QSAR method, has also been discussed in the context of anticonvulsant enaminone series to correlate structural features with activity. nih.gov These predictive models are invaluable for rationally designing novel compounds with enhanced therapeutic potential.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and its biological target, typically a protein or enzyme. nih.govnih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time. nih.gov

These techniques are widely used in the study of derivatives containing the bromophenyl moiety. For example, in the development of inhibitors for the c-Met receptor tyrosine kinase, molecular docking was used to study how novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives bind to the active site. nih.govresearchgate.net Similarly, docking studies of quinoline (B57606) derivatives have suggested they can act as potent inhibitors of Hepatitis B Virus replication. nih.gov

In the context of anti-cancer research, docking simulations of quinolone chalcone compounds predicted that they bind near the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cancer cell death. researchgate.net MD simulations are often performed following docking to assess the stability of the predicted binding pose. For instance, a 10-nanosecond MD simulation of a pyrrolopyrimidine derivative bound to BTK showed that the ligand remained stable within the active site, forming multiple hydrogen bonds with key residues. nih.gov These computational approaches provide a detailed atomic-level understanding of the mechanism of action and are crucial for the structure-based design of new and improved inhibitors. nih.gov

Exploration of Specific Biological Activities and Mechanisms of Action

The modification of the this compound scaffold has led to derivatives with significant potential in various therapeutic areas, most notably as anticonvulsants and as agents in anti-HIV research.

A significant area of research has focused on the synthesis of enaminone analogs for the treatment of epilepsy. Enaminones derived from cyclic beta-dicarbonyl precursors have shown potent anticonvulsant activity with a notable lack of neurotoxicity. nih.gov

Studies on aniline-substituted enaminones have demonstrated the importance of the substituent on the aniline ring. nih.gov Analogs with a para-bromo or para-trifluoromethoxy substituent showed significant anticonvulsant potency. nih.gov Specifically, bromo-substituted analogs were found to be active when the substituent was in the para-position but inactive in the meta-position, highlighting the steric and electronic requirements for activity. nih.gov Some of these compounds are thought to exert their effects by modulating sodium channels; binding studies against [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B) indicated that active analogs can interact with sodium channels, though with varying potencies. nih.gov

Further research into fluorinated N-benzamide enaminones identified several compounds with good activity in the 6-Hz 'psychomotor' rodent seizure model. mdpi.com The mechanism for some of these enaminone derivatives has been linked to the positive allosteric modulation of GABA at the GABAA benzodiazepine (B76468) receptor site. mdpi.com In a different class of compounds, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (compound 5.5) was identified as a lead compound with high anticonvulsant activity in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com

Table 2: Anticonvulsant Activity of Lead Derivatives

| Compound Class | Lead Compound/Analog | Seizure Model(s) | Key Outcome | Reference |

| Aniline-substituted Enaminones | para-bromo analog (5) | Maximal Electroshock (MES) | Active in MES test, highlighting importance of para-substitution. | nih.gov |

| Aniline-substituted Enaminones | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (27) | MES, Rat Corneal Kindled Model | Potent activity with a high protective index (>65.5). | nih.gov |

| 2-thiopyrimidine acetamides | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (5.5) | Pentylenetetrazole, MES | Highest anticonvulsant activity in the series. | japsonline.com |

| N-benzamide enaminones | GSA 62, TTA 35, WWB 67 | 6-Hz 'psychomotor' model | Good anticonvulsant activity. | mdpi.com |

The chemokine receptor CXCR4 has been identified as a critical co-receptor, along with the CD4 receptor, for the entry of T-tropic human immunodeficiency virus (HIV) into T-lymphocytes. nih.gov The involvement of CXCR4 in the later stages of HIV-1 infection, which leads to a decline in CD4 cells and progression to AIDS, makes it an attractive target for antiretroviral therapy. nih.gov

This has prompted the search for small-molecule CXCR4 antagonists that can block viral entry. While various scaffolds have been investigated, much of the work has focused on tetrahydroquinoline-based derivatives. nih.gov For example, AMD11070 (mavorixafor) is a notable analog that was clinically evaluated as an antiretroviral agent. nih.gov

Research in this area involves designing and synthesizing novel series of compounds capable of inhibiting the interaction between CXCR4 and its natural ligand, CXCL12. The antiviral activity of these newly synthesized compounds is typically evaluated against X4-tropic HIV strains in cell-based assays. nih.gov The development of isoquinoline-based derivatives, for example, has yielded compounds that compete with CXCL12 for binding to CXCR4 with high affinity, demonstrating the potential for diverse chemical scaffolds to serve as effective CXCR4 antagonists and potential anti-HIV agents. nih.gov The exploration of diaryl ether scaffolds, such as that of this compound, represents a potential avenue for the discovery of novel, non-peptidic, and orally bioavailable CXCR4 inhibitors.

Studies on Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during periods of hyperglycemia. Its role in the development of diabetic complications has made it a significant target for drug discovery. While direct studies on this compound as an aldose reductase inhibitor are not prominent in the available literature, the broader class of carboxylic acid derivatives has been a major focus in the development of inhibitors for this enzyme. The general structure of these inhibitors often includes a hydrophobic region and a polar, acidic moiety that interacts with the enzyme's active site. The 4-(4-bromophenoxy)benzoic acid portion of the target molecule provides a scaffold that could be chemically modified to fit the pharmacophoric requirements for aldose reductase inhibition.

Anticancer Activity Investigations of Derivatives

The diaryl ether scaffold is a recurring structural feature in a number of natural products and synthetic molecules with demonstrated anticancer properties. rsc.orgresearchgate.netrsc.org This has spurred investigations into the potential of derivatives of this compound as anticancer agents. Research in this area has shown that certain diaryl ether derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. rsc.org For instance, some synthetic diaryl ethers have exhibited potent activity against various human cancer cell lines, including those of the breast, cervix, and ovaries. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov

Derivatives of the related compound chrysin (B1683763), which also contain an ether linkage, have shown promising anticancer activity against cell lines such as colon cancer (HCT116) and liver cancer (HepG2). nih.gov Specifically, some ether derivatives of chrysin have demonstrated low micromolar IC50 values against these cell lines. nih.gov

Table 1: Anticancer Activity of Selected Chrysin Ether Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 6 | HCT116 | 1.56 |

| Derivative 7 | HCT116 | Not specified |

| Derivative 6 | HepG2 | 33.5 |

| Derivative 7 | HepG2 | ~8.4 |

Data sourced from a study on ether derivatives of chrysin. nih.gov

Antibacterial and Antifungal Efficacy of Analogues

Analogues of this compound, particularly polybrominated diphenyl ethers isolated from marine sponges, have demonstrated significant antibacterial activity. acs.orgnih.gov These natural products have shown potent inhibition of both drug-susceptible and drug-resistant strains of Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. acs.orgnih.gov The structure-activity relationship of these compounds suggests that the presence and position of bromine atoms, along with hydroxyl groups, are crucial for their antibacterial efficacy. nih.gov For example, certain polybrominated diphenyl ethers have exhibited minimum inhibitory concentrations (MICs) in the low- to sub-microgram per milliliter range. acs.org

Esters of p-hydroxybenzoic acid have also been reported to possess antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. globalresearchonline.netresearchgate.net The lipophilicity of these compounds appears to be an important factor influencing their antimicrobial action. globalresearchonline.net

Table 2: Antibacterial Activity of Selected Polybrominated Diphenyl Ethers

| Compound | Bacterium | MIC (µg/mL) |

| Compound 9 | E. coli | 3.1 |

| Compound 11 | E. coli | 12.5 |

Data from a study on polybrominated diphenyl ethers from marine sponges. acs.org

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurological disorders like Parkinson's disease and depression. nih.govnih.gov While direct studies on this compound are limited, derivatives of diphenyl ethers and related structures have been investigated for their MAO inhibitory potential. For instance, certain 4,6-diphenylpyrimidine (B189498) derivatives have been synthesized and shown to be potent and selective inhibitors of MAO-A. nih.gov Some of these compounds exhibited IC50 values in the nanomolar range. nih.gov

Furthermore, halogenated flavones, which share some structural similarities, have been identified as selective MAO-B inhibitors, with some demonstrating IC50 values in the nanomolar range. nih.gov The search for new, reversible, and selective MAO inhibitors is an active area of research.

Table 3: MAO-A Inhibition by Diphenylpyrimidine Derivatives

| Compound | Target | IC50 (nM) |

| VB1 | MAO-A | 18.34 |

| VB8 | MAO-A | 1010 |

Data from a study on 4,6-diphenylpyrimidine derivatives. nih.gov

Phosphodiesterase (PDE) Inhibition and Selectivity Profiling

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. Inhibitors of PDEs, particularly PDE4, have been developed for the treatment of inflammatory diseases. The core structure of this compound, while not a classic PDE inhibitor scaffold, could potentially be modified to target these enzymes. The development of selective inhibitors for different PDE subfamilies is a key challenge in the field to minimize side effects. Structural biology studies of PDE4 isoforms have provided insights into the design of such selective inhibitors.

Investigations in Neuropathic Pain Management (e.g., through enaminone scaffolds)

The management of neuropathic pain remains a significant clinical challenge, and the development of new therapeutic agents is crucial. Enaminones are a class of compounds that have been explored for their diverse biological activities, including potential applications in pain management. While there is no direct evidence linking this compound to enaminone scaffolds for neuropathic pain, the ester functionality of the molecule could potentially serve as a starting point for the synthesis of more complex structures, including enaminones. This remains a speculative area requiring further investigation.

In Silico Prediction of Pharmacological Properties and Toxicological Risks

Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. nih.govacs.org For a molecule like this compound, these predictive tools can offer valuable insights into its drug-likeness and potential liabilities before extensive laboratory testing is undertaken.

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.comnih.gov For analogues of this compound, QSAR models could be developed to predict their inhibitory potency against various targets based on calculated molecular descriptors. These descriptors can include parameters related to topology, electronic properties, and lipophilicity. ijpsr.com

Table 4: Commonly Predicted ADMET Properties

| Property | Description |

| Absorption | Prediction of oral bioavailability and intestinal absorption. |

| Distribution | Estimation of plasma protein binding and blood-brain barrier penetration. |

| Metabolism | Identification of potential metabolism by cytochrome P450 enzymes. |

| Excretion | Prediction of clearance pathways. |

| Toxicity | Assessment of potential for mutagenicity, carcinogenicity, and organ toxicity. |

Development of Stable Radioiodinating Reagents for Therapeutic and Diagnostic Applications (from methyl 4-bromobenzoate)

A significant application related to the core structure of this compound is in the field of radioiodination for medical purposes. Specifically, methyl 4-bromobenzoate (B14158574) is a key starting material for the preparation of stable radioiodinating reagents. fishersci.no These reagents are crucial for labeling monoclonal antibodies used in cancer radiotherapy. fishersci.no

The process involves converting methyl 4-bromobenzoate into a tin-based intermediate, methyl 4-(tri-n-butylstannyl)benzoate. This intermediate can then be readily radioiodinated. While the direct involvement of this compound in this specific application is not documented, the underlying chemical framework highlights the importance of substituted benzoates in the development of radiopharmaceuticals.

Applications in Materials Science and Polymer Chemistry

Development of New Materials with Specific Properties

The molecular architecture of Methyl 4-(4-bromophenoxy)benzoate makes it a valuable precursor for creating new materials with specific, high-performance characteristics. The presence of the bromine atom offers a reactive site for various chemical modifications, allowing for the introduction of different functional groups. This functionalization is a key strategy for fine-tuning the physical and chemical properties of the resulting materials, such as their thermal stability, solubility, and electronic behavior.

Furthermore, the rigid phenyl rings connected by an ether linkage contribute to the formation of materials with desirable thermal and mechanical properties. This structure is often associated with high glass transition temperatures and good dimensional stability, which are crucial for applications in demanding environments.

Role as Monomers or Intermediates in Polymerization Processes

This compound and its close derivatives have demonstrated potential as intermediates in polymerization reactions. For instance, a closely related compound, methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts, has been investigated for its ability to initiate the polymerization of cyclohexene (B86901) oxide. researchgate.net This suggests that the core structure of this compound can be adapted to create initiators for cationic ring-opening polymerization, a process used to produce polyethers. The living cationic ring-opening polymerization of cyclohexene oxide is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. osaka-u.ac.jp

The general process of ring-opening polymerization of cyclohexene oxide can be catalyzed by various metal complexes. mdpi.comepa.govnih.gov This process can lead to the formation of polyesters with specific properties, and the choice of catalyst and any co-catalyst plays a crucial role in the outcome of the polymerization. epa.govnih.gov While direct studies on the use of this compound as a monomer are not prevalent, its structure suggests its potential as a co-monomer in the synthesis of polyesters and polyethers, where the bromophenoxy group can be further modified to impart specific functionalities.

Integration into Liquid Crystal Systems and Thermotropic Mesogens

The structural characteristics of this compound, particularly its rod-like shape conferred by the two connected phenyl rings, make it an excellent candidate for integration into liquid crystal systems. Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. scirp.org Thermotropic liquid crystals, which change phase with temperature, are of significant interest for various applications. scirp.orgekb.eg

Benzoate-based compounds are a well-known class of liquid crystals. mdpi.com The introduction of a bromo-substituent can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). ekb.eg Research on related non-symmetric liquid crystal dimers containing a bromoaniline fragment has shown the formation of enantiotropic nematic and smectic phases. ekb.eg This indicates that the bromo- and benzoate-containing structure of this compound can be a key component in designing new liquid crystalline materials.

The general structure of calamitic (rod-like) liquid crystals often consists of a rigid core with flexible terminal groups. kropus.com this compound can serve as a fundamental part of this rigid core. By modifying the methyl ester group to a longer alkyl chain, for example, it is possible to synthesize homologous series of compounds and study their liquid crystalline behavior. Studies on similar calamitic liquid crystals, such as methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates, have demonstrated the formation of smectic A mesophases. chemicalbook.com

Table 1: Examples of Benzoate-based Liquid Crystals and their Properties

| Compound Type | Key Structural Features | Observed Liquid Crystal Phases | Potential Applications |

| Non-symmetric dimers | Benzothiazole (B30560) and aromatic imine units with a bromo-substituent | Nematic, Smectic | Optical imaging, OLEDs |

| Calamitic mesogens | Benzoate (B1203000) core with alkoxy chains | Smectic A | Display devices |

| Benzoate esters | Benzoate core with aliphatic end groups | Smectic | Biochemical and biological applications |

This table is generated based on findings from related research and illustrates the potential of benzoate structures in liquid crystals. mdpi.comekb.egchemicalbook.com

Building Blocks for Optoelectronic Materials

The same properties that make this compound suitable for liquid crystals also make it a promising building block for optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs). The aromatic core provides the necessary electronic conjugation for charge transport, which is a fundamental requirement for these devices.

Liquid crystals incorporating benzothiazole fragments, which share structural similarities with the phenoxy-benzoate structure, have been shown to exhibit hole-transporting properties, making them suitable for use in OLEDs. ekb.eg The ability to form stable liquid crystal phases is also critical for LCD technology, which relies on the alignment of liquid crystal molecules in an electric field to control the passage of light. kropus.com The bromo-substituent on the phenyl ring of this compound can be utilized for further cross-coupling reactions to build more complex, conjugated molecules with enhanced optoelectronic properties.

Functionalization for Advanced Material Properties

The bromine atom in this compound is a key feature that allows for extensive functionalization to create materials with advanced properties. One such modification is fluorination, the process of introducing fluorine atoms into a molecule. The incorporation of fluorine can significantly alter the electronic properties, thermal stability, and intermolecular interactions of a material. scirp.orgresearchgate.net

For example, the synthesis of fluorinated pyrimidines from fluorinated building blocks highlights a strategy that could be adapted for the modification of this compound. researchgate.net By replacing the bromine atom with fluorine or a fluorine-containing group, it may be possible to create novel materials with enhanced performance for applications in areas such as advanced liquid crystals and low-loss optical polymers. The synthesis of fluorine-18 (B77423) labeled compounds for imaging applications also demonstrates the utility of fluorination in creating functional molecules. nih.gov

Catalytic Applications of this compound Remain Undocumented in Publicly Accessible Research

Following a comprehensive review of scientific literature and research databases, no specific information has been found regarding the catalytic applications of the chemical compound this compound. Extensive searches were conducted to identify studies related to its use as a ligand in metal complexes, its efficacy in promoting organic reactions such as cyclic carbonate formation and oxidation, and any computational analyses of its potential catalytic activity.

Therefore, it is not possible to provide an article on the following topics as they pertain to this compound:

Catalytic Applications and Role in Chemical Transformations

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating Methyl 4-(4-Bromophenoxy)benzoate from reaction precursors, byproducts, and other impurities, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques to be employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) would be the most likely mode for analyzing a non-volatile, moderately polar compound like this compound. In this technique, the stationary phase is nonpolar (commonly C18 or C8 bonded silica), and the mobile phase is a more polar solvent mixture.

A hypothetical RP-HPLC method for this compound would involve:

Column: A C18 column is a standard choice for separating aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be effective. Starting with a higher proportion of water and gradually increasing the organic solvent concentration would allow for the separation of compounds with a range of polarities.

Detection: A UV detector would be highly effective, as the two aromatic rings in the molecule are strong chromophores. The maximum absorbance wavelength (λmax) would likely be in the range of 254 nm.

Purity Determination: The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For a thermally stable and sufficiently volatile compound, GC is a powerful tool for purity assessment. Coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), it provides high resolution and sensitivity.

A prospective GC method would likely utilize:

Column: A low to mid-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase, would be suitable for separating aromatic compounds.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Temperature Program: A temperature-programmed analysis, where the column temperature is gradually increased, would be necessary to ensure the elution of the compound in a reasonable time with good peak shape.

Injector and Detector Temperature: The injector and detector would be maintained at a high temperature (e.g., 250-300°C) to ensure complete vaporization of the sample and prevent condensation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. When coupled with GC (GC-MS), it becomes a potent tool for the definitive identification of the compound in a mixture.

The molecular formula of this compound is C₁₄H₁₁BrO₃, with a molecular weight of approximately 307.14 g/mol . The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+2 peak in the mass spectrum that is of similar intensity to the molecular ion peak (M+), providing a clear signature for a monobrominated compound.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrometer, the molecule would likely fragment at the ether linkage and the ester group. Key expected fragments would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Cleavage of the ester group to form a benzoyl cation.

Fission of the ether bond, leading to ions corresponding to the bromophenoxy and methyl benzoate (B1203000) moieties.

The presence of the bromide ion (Br⁻) at m/z 79 and 81 is a characteristic feature in negative chemical ionization mass spectrometry of brominated aromatic compounds. osti.gov

Table 2: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 306/308 | Molecular ion peak [C₁₄H₁₁BrO₃]⁺ |

| 275/277 | [M - OCH₃]⁺ |

| 173/175 | [Br-C₆H₄-O]⁺ |

| 135 | [C₆H₅-COOCH₃]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. azom.com For an organic compound like this compound, this typically involves combustion analysis to determine the percentages of carbon and hydrogen. The bromine content can be determined by methods such as titration after mineralization. osti.gov The oxygen content is usually determined by difference.

The theoretical elemental composition, calculated from the molecular formula C₁₄H₁₁BrO₃, provides a benchmark against which the experimental results are compared. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₁BrO₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 54.75% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 3.62% |

| Bromine | Br | 79.90 | 1 | 79.90 | 26.01% |

| Oxygen | O | 16.00 | 3 | 48.00 | 15.62% |

| Total | | | | 307.15 | 100.00% |

Environmental and Bioremediation Research

Studies on Microbial Dechlorination and Degradation of Related Halogenated Benzoates

The environmental fate of halogenated aromatic compounds, including structures related to Methyl 4-(4-Bromophenoxy)benzoate, is a significant area of research due to their widespread use and potential persistence. While direct microbial degradation studies on this compound are not extensively documented in publicly available literature, a substantial body of research exists on the bioremediation of simpler, related halogenated benzoates. These studies, focusing on compounds like chlorobenzoates and bromobenzoates, provide crucial insights into the potential microbial processes that could lead to the breakdown of more complex molecules.

Microorganisms have evolved diverse strategies to utilize halogenated aromatics as sources of carbon and energy. nih.gov The initial and most critical step in the anaerobic breakdown of many halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. nih.govmdpi.com This process is essential because the presence of halogens on the aromatic ring can interfere with the enzymatic reactions required for ring cleavage. researchgate.net

Under anaerobic conditions, particularly in environments like sediments and certain wastewater treatment stages, microbial consortia have demonstrated the ability to dehalogenate and degrade halobenzoates. nih.govmdpi.com This degradation is often coupled with processes like denitrification (using nitrate (B79036) as an electron acceptor) or methanogenesis. nih.govoup.com

Research on denitrifying bacteria has identified several species capable of degrading halobenzoates. For instance, Thauera chlorobenzoica can use 3-chlorobenzoate (B1228886) and 3-bromobenzoate as its sole source of carbon and energy under anaerobic conditions. nih.gov The metabolic pathway in this bacterium involves the activation of the benzoate (B1203000) to its coenzyme A (CoA) thioester. A key finding is that the reductive dehalogenation occurs on the 3-chloro/3-bromobenzoyl-CoA intermediate, converting it to benzoyl-CoA, which then enters the standard benzoyl-CoA degradation pathway. nih.gov This suggests that the presence of a specific halobenzoate-CoA ligase is a determining factor for a microbe's ability to metabolize these compounds. nih.gov

Studies on microbial consortia from various sources, including river sediment and agricultural soil, have shown effective degradation of 4-chlorobenzoate (B1228818) and 4-bromobenzoate (B14158574) under denitrifying conditions. nih.govresearchgate.net In one study, a stable consortium utilized 2.2 mM of 4-chlorobenzoate within 25 days. oup.com The degradation of 4-bromobenzoate by a similar consortium was also observed, with both processes linked to the reduction of nitrate. oup.com Community analysis of these consortia revealed that bacteria from the β-subunit of the Proteobacteria, particularly those related to the genus Thauera, were dominant. nih.govresearchgate.net

The position of the halogen on the benzoate ring significantly influences its biodegradability. Methanogenic consortia have been shown to dehalogenate chloro-, bromo-, and iodobenzoates, with the removal of the halogen being a prerequisite for the mineralization of the resulting benzoate to methane (B114726) and carbon dioxide. nih.gov These consortia exhibit specificity; for example, consortia acclimated to 2-chlorobenzoate (B514982) could also dehalogenate 2-bromobenzoate (B1222928) but not 3- or 4-substituted bromobenzoates. nih.gov This highlights the high degree of specificity of the microbial enzymes involved.

Table 1: Anaerobic Degradation of Halogenated Benzoates by Microbial Consortia

| Substrate(s) | Microbial Source | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 3-Chlorobenzoate, 3-Bromobenzoate | Thauera chlorobenzoica (pure culture) | Anaerobic, Denitrifying | Degraded as sole carbon and energy source. Dehalogenation occurs after conversion to benzoyl-CoA. | nih.gov |

| 4-Chlorobenzoate, 4-Bromobenzoate | Consortia from river/estuarine sediment, agricultural soil | Anaerobic, Denitrifying | Stable consortia degraded 2.2 mM of 4-chlorobenzoate in 25 days. Degradation mediated by Betaproteobacteria. | oup.comnih.gov |

| 2-Chlorobenzoate, 2-Bromobenzoate | Methanogenic consortia | Anaerobic, Methanogenic | Dehalogenation occurred exclusively at the ortho position. Benzoate was the dehalogenated product. | nih.gov |

| Halobenzoates (Chloro-, Bromo-, Iodo-) | Freshwater lake sediment | Anaerobic, Methanogenic | Reductive dehalogenation to benzoate was a necessary step before mineralization to CH₄ + CO₂. Acclimation periods varied from 1 week to over 6 months. | nih.gov |

Aerobic degradation of halogenated benzoates is also well-documented and typically follows different pathways than anaerobic degradation. Aerobic bacteria, such as those from the genus Pseudomonas, are frequently implicated in these processes. asm.orgnih.gov

A strain of Pseudomonas aeruginosa was found to degrade 2-bromobenzoic acid by first converting it to salicylate (B1505791) and then to catechol. asm.org This pathway involves a dehalogenation step that appears to be catalyzed by the same enzyme for 2-bromo-, 2-chloro-, and 2-iodobenzoates. asm.org Notably, this particular strain could not utilize 4-halobenzoates for growth, again demonstrating substrate specificity. asm.org

In other studies, Pseudomonas isolates have been shown to degrade 4-chlorobenzoic acid. nih.gov The degradation pathway in these organisms involves the formation of 4-chlorocatechol, which is then metabolized via an ortho-ring cleavage pathway. nih.govresearchgate.net The dechlorination event, in this case, occurs after the aromatic ring has been cleaved. researchgate.net

The efficiency of degradation can be significant. One study isolated a Pseudomonas sp. strain (SCB32) that could degrade over 97% of an 800 mg/L benzoic acid solution within 24 hours under optimal pH and temperature conditions. nih.gov While this was on the non-halogenated parent compound, it demonstrates the high catabolic potential of these bacteria for aromatic structures.

Table 2: Aerobic Degradation of Halogenated Benzoates by Pure Bacterial Strains

| Substrate | Bacterial Strain | Key Intermediate(s) | Degradation Pathway Feature | Reference |

|---|---|---|---|---|

| 2-Bromobenzoic acid | Pseudomonas aeruginosa 2-BBZA | Salicylate, Catechol | Dehalogenation occurs before ring cleavage. Ineffective against 4-halobenzoates. | asm.org |

| 4-Chlorobenzoic acid | Pseudomonas aeruginosa PA01 NC | 4-Chlorocatechol | Metabolized via ortho-cleavage pathway; dechlorination occurs after ring cleavage. | researchgate.net |

| 4-Chlorobenzoic acid | Pseudomonas putida GVS-4 | Not specified | Catabolized via ortho-ring cleavage pathway. | nih.gov |

| Benzoic acid | Pseudomonas sp. SCB32 | Catechol | >97% degradation of 800 mg/L in 24h via ortho pathway. | nih.gov |

Future Directions and Emerging Research Frontiers

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of diaryl ethers, including Methyl 4-(4-Bromophenoxy)benzoate, has traditionally been accomplished through methods like the Ullmann condensation. However, these often require harsh reaction conditions. nih.gov Modern organic chemistry is increasingly focused on developing efficient, cost-effective, and environmentally friendly synthetic protocols. nih.govjsynthchem.com

Future research will likely prioritize the refinement of metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are central to many modern C-O bond-forming reactions. organic-chemistry.orgresearchgate.net The development of novel ligands and nanocatalysts is a key frontier. For instance, copper nanoparticle (CuNP) catalysts, sometimes supported on materials like carbon nanofibers, offer high efficiency and the potential for catalyst recycling, which aligns with the principles of green chemistry. nih.gov Research into bimetallic catalysts, such as CuMoO4, also shows promise for creating diaryl ethers under mild conditions. researchgate.net

Another promising avenue is the development of metal-free synthetic routes. su.se Methods utilizing hypervalent iodine reagents, specifically diaryliodonium salts, present an energy-efficient and low-toxicity alternative to metal catalysis. su.seorganic-chemistry.org These reactions can be streamlined to use fewer synthetic steps and produce less waste. su.se Microwave-assisted synthesis has also been shown to accelerate the coupling of phenols with electron-deficient aryl halides, often without the need for a catalyst, leading to very rapid reaction times. organic-chemistry.org The goal of these emerging methodologies is to enhance atom economy, reduce reliance on rare or toxic metals, and lower the energy input required for the synthesis of this compound and related compounds. rsc.org

| Synthetic Methodology | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Nano-Catalyzed Coupling | Uses copper (e.g., CuO, CuI) or palladium nanoparticles, often on a support. nih.gov | High efficiency, catalyst recyclability, milder reaction conditions. nih.gov | Developing stable and reusable nanocatalysts. nih.gov |

| Metal-Free Arylation | Employs reagents like diaryliodonium salts. su.se | Avoids transition metals, low toxicity, reduced waste. su.se | Expanding substrate scope and reaction efficiency. su.se |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. organic-chemistry.org | Drastically reduced reaction times, often solvent- and catalyst-free. organic-chemistry.org | Optimization for industrial-scale production. organic-chemistry.org |

| Ligand-Modulated Catalysis | Involves designing specific ligands for Pd or Cu catalysts. organic-chemistry.orgrsc.org | Improved reaction scope, especially for challenging substrates. organic-chemistry.org | Rational design of ligands for specific transformations. rsc.org |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

The diaryl ether motif is a recognized pharmacophore, valued for its metabolic stability and ability to penetrate cell membranes. nih.gov While this compound itself is primarily a synthetic building block, its structural relatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jsynthchem.comresearchgate.netnih.gov A significant future direction is to move beyond synthesis and deeply probe the molecular mechanisms that would govern its potential biological effects.

This research will involve a combination of experimental and computational techniques. Fluorescence quenching spectroscopy can be employed to study the binding interactions of this compound and its derivatives with transport proteins like serum albumin, providing data on binding constants and stoichiometry. mdpi.com Understanding how the compound interacts with and penetrates lipid membranes is also crucial. Studies on similar molecules like benzoic acid have shown that the protonation state dramatically affects membrane penetration, a key factor in bioavailability. nih.govnih.gov

Computational chemistry, particularly density functional theory (DFT), will be instrumental in this endeavor. nih.gov DFT calculations can model the interactions between the molecule and the active site of a target enzyme or receptor at the quantum level. This allows for the prediction of binding affinities and the elucidation of the specific intermolecular forces—such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking—that stabilize the complex. nih.govresearchgate.net Such detailed molecular-level understanding is the foundation for the rational design of new therapeutic agents based on the this compound scaffold. nih.gov

| Interaction Type | Molecular Feature | Significance for Biological Activity | Investigative Method |

|---|---|---|---|

| Protein Binding | Entire molecule | Affects transport, distribution, and availability to target sites. mdpi.com | Fluorescence Spectroscopy, Molecular Docking. mdpi.com |

| Membrane Penetration | Lipophilicity of the diaryl ether structure. | Crucial for bioavailability and reaching intracellular targets. nih.govnih.gov | Langmuir Monolayer Studies, NMR with Model Membranes. nih.govnih.gov |

| Halogen Bonding | Bromine atom | Can form specific, directional interactions with protein residues, influencing binding affinity and selectivity. researchgate.net | X-ray Crystallography, Computational Modeling (DFT). researchgate.net |